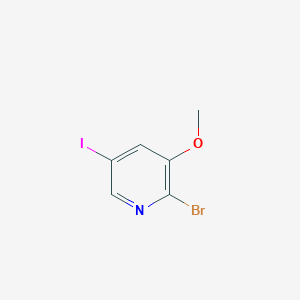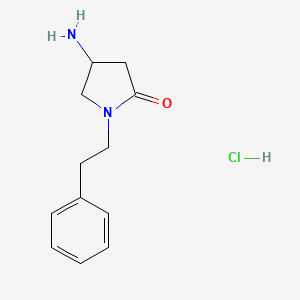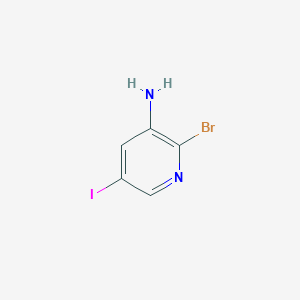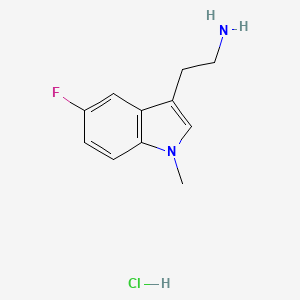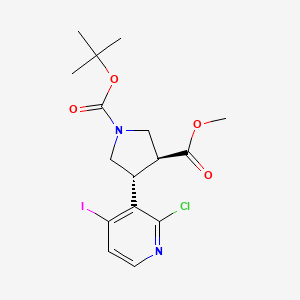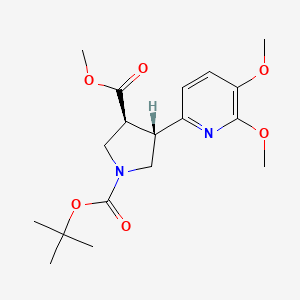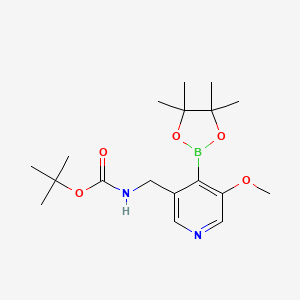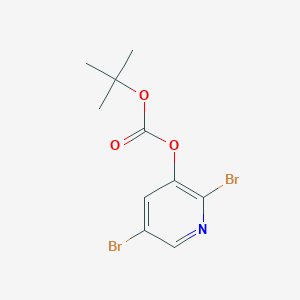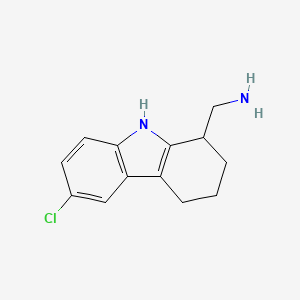
(6-chloro-1,2,3,4,9-pentahydro-4aH-carbazolyl)methylamine
Übersicht
Beschreibung
The compound “(6-chloro-1,2,3,4,9-pentahydro-4aH-carbazolyl)methylamine” is also known as "6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine" . It has a molecular formula of C12H13ClN2 . The average mass of this compound is 220.698 Da and the monoisotopic mass is 220.076721 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a chloro group attached to a pentahydro-4aH-carbazolyl group . More detailed structural analysis would require advanced computational chemistry tools or experimental data, which are beyond my current capabilities.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 405.2±45.0 °C at 760 mmHg . The vapour pressure of this compound is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.7±3.0 kJ/mol . The flash point is 198.9±28.7 °C . The index of refraction is 1.683 . The molar refractivity is 63.8±0.3 cm3 . This compound has 2 H bond acceptors, 3 H bond donors, and 0 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Radical Character Utilization
A study explored the synthesis of new paramagnetic glassy molecular materials, including bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radical and related compounds. These materials displayed thermal stability, luminescent properties, and electrochemical amphotericity, suggesting potential applications in various fields like materials science and chemistry (Castellanos et al., 2008).
Antimicrobial Activity
Research on synthesized derivatives, including 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione, revealed notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These findings indicate the potential for developing new antimicrobial agents (Chakraborty et al., 2014).
Structural Studies
A study focused on the crystal structure of a compound related to methylamine, demonstrating the hydrogen bonding and molecular interactions in such compounds. This research contributes to a deeper understanding of molecular structures in chemistry (Jian Li, 2011).
Synthesis and Characterization of Compounds
Research on the synthesis of various carbazole and carbazolyl derivatives, including studies on their structure and antimicrobial activity, provides valuable insights into chemical synthesis and potential pharmaceutical applications (Sankar et al., 2009).
Chloramines Formation in Chlorination
A study investigated the formation of stable chloramines during the chlorination of creatinine, including the formation of methylamine and its subsequent reaction with chlorine. This research is significant in understanding chemical reactions in water treatment processes (Tachikawa et al., 2005).
Chemical Process Improvements
Research on the synthesis of 5-chloro-1-methyl-4-nitroimidazole and similar compounds offers insights into improved chemical processes and synthesis methods, relevant in industrial chemistry (Pan Fu-you, 2009).
Development of Anti-Inflammatory Agents
Studies on compounds like pyrazolopyranopyrimidines and their synthesis from reactions with methylamine or ammonium hydroxide solutions explored their potential as anti-inflammatory agents, indicating the scope for new drug development (Zaki et al., 2006).
Nanoparticle Carrier Systems in Agriculture
Research on the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides like carbendazim and tebuconazole demonstrates advancements in agricultural applications and drug delivery systems (Campos et al., 2015).
Eigenschaften
IUPAC Name |
(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c14-9-4-5-12-11(6-9)10-3-1-2-8(7-15)13(10)16-12/h4-6,8,16H,1-3,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKZRYDOOBGQAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/structure/B1372179.png)
![N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1372180.png)

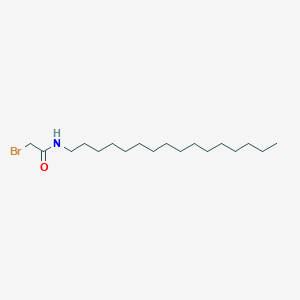
![3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372186.png)
